Ammonium vinylbenzenesulphonate
Description
Ammonium vinylbenzenesulphonate (CAS: 51898-85-2) is an organosulfonate compound with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol . Structurally, it consists of a vinyl-substituted benzene ring linked to a sulfonate group, neutralized by an ammonium cation.
Properties
CAS No. |
51898-85-2 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
azanium;2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3 |
InChI Key |
IVKZBYBXOFUZME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium vinylbenzenesulphonate can be synthesized through the sulfonation of vinylbenzene followed by neutralization with ammonium hydroxide. The typical reaction involves the following steps:
Sulfonation: Vinylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group onto the benzene ring, forming vinylbenzenesulfonic acid.
Neutralization: The resulting vinylbenzenesulfonic acid is then neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous sulfonation of vinylbenzene using sulfur trioxide in a controlled environment.
- Efficient neutralization with ammonium hydroxide in large reactors.
- Purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ammonium vinylbenzenesulphonate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polystyrene sulfonate, a polymer with applications in ion exchange resins and water treatment.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Polystyrene Sulfonate: A major product from polymerization.
Substituted Derivatives: Products from nucleophilic substitution reactions.
Scientific Research Applications
Ammonium vinylbenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polystyrene sulfonate, which is employed in ion exchange resins and as a catalyst support.
Biology: Polystyrene sulfonate derived from this compound is used in biomedical applications, including drug delivery systems and as anticoagulants.
Medicine: Investigated for its potential in drug formulations and as a component in medical devices.
Industry: Utilized in water treatment processes, as a dispersant in paints and coatings, and in the production of specialty polymers.
Mechanism of Action
The mechanism of action of ammonium vinylbenzenesulphonate primarily involves its ability to undergo polymerization and form polystyrene sulfonate. The sulfonate groups in the polymer interact with various ions and molecules, making it effective in ion exchange and as a dispersant. The molecular targets include ionic species in solutions, and the pathways involve ion exchange and adsorption processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Ammonium sulfamate lacks the aromatic vinyl group present in the target compound, instead featuring a sulfamate (NH₂SO₃⁻) group. This structural difference reduces its molecular weight (114.12 vs. 201.24) and limits its utility in polymerization reactions .
- Ammonium bisulphate is an inorganic salt with a simpler structure ((NH₄)HSO₄), exhibiting higher thermal stability (melting point ~147°C) but lacking organic functional groups for covalent bonding .
- Benzyl 6-aminohexanoate 4-methylbenzenesulfonate shares the sulfonate group but incorporates a benzyl ester and aminohexanoate chain, making it more suitable for drug delivery systems than industrial polymers .
Biological Activity
Ammonium vinylbenzenesulphonate (AVBS) is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its vinyl group and sulfonate moiety, which contribute to its amphiphilic nature. The chemical formula can be represented as , indicating the presence of nitrogen, sulfur, and oxygen in its structure. Its unique properties allow it to interact with biological membranes, making it a candidate for antimicrobial applications.
Antimicrobial Activity
AVBS exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Various studies have demonstrated its effectiveness as a biocide, particularly in controlling pathogenic strains.
The antimicrobial action of AVBS primarily involves disruption of microbial cell membranes. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. The following table summarizes the observed antimicrobial efficacy of AVBS against different microbial species:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Case Studies
-
Study on Quaternary Ammonium Salts :
A comprehensive review highlighted the biocidal properties of quaternary ammonium salts, including AVBS. The study reported that these compounds effectively inhibit microbial growth and are utilized in disinfectants and antiseptics due to their broad-spectrum activity against bacteria and fungi . -
Hydrogel Applications :
Research involving the incorporation of AVBS into hydrogels demonstrated enhanced self-healing properties and fluorescence activity. The study indicated that the presence of AVBS improved the mechanical stability and antimicrobial effectiveness of the hydrogels, suggesting potential applications in biomedical fields . -
Resistance Mechanisms :
Another study examined the emerging resistance to quaternary ammonium compounds, including AVBS. It discussed how microorganisms adapt to these biocides, emphasizing the need for ongoing research to understand resistance mechanisms and develop novel formulations that mitigate resistance .
Potential Applications
Given its antimicrobial properties, AVBS has potential applications in several areas:
- Healthcare : As an active ingredient in disinfectants and antiseptics.
- Food Industry : To prevent spoilage and extend shelf life by controlling microbial growth.
- Agriculture : As a biocide to protect crops from fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
